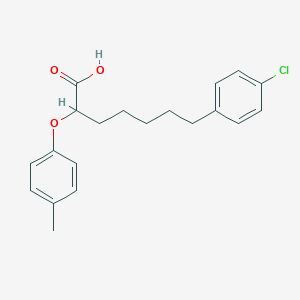
2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid, also known as fenofibrate, is a lipid-lowering drug used to treat hypercholesterolemia and hypertriglyceridemia. Fenofibrate belongs to the class of fibric acid derivatives and is known to reduce the levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing the levels of high-density lipoprotein (HDL) cholesterol.
Wirkmechanismus
Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. PPARα activation leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in triglyceride synthesis and secretion. This results in a decrease in serum triglycerides and an increase in HDL cholesterol levels.
Biochemische Und Physiologische Effekte
Fenofibrate has been shown to reduce serum triglycerides by up to 50% and increase HDL cholesterol levels by up to 20%. Fenofibrate also reduces the levels of small, dense LDL particles, which are more atherogenic than larger LDL particles. In addition, 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid has been shown to improve insulin sensitivity, reduce inflammation, and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
Fenofibrate is widely used in preclinical and clinical studies due to its well-established lipid-lowering effects. However, 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid has been shown to have species-specific effects, and caution should be exercised when extrapolating results from animal studies to humans. In addition, 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid has been shown to have off-target effects on other nuclear receptors, which may complicate the interpretation of results.
Zukünftige Richtungen
Future research on 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid should focus on its potential therapeutic effects in various diseases, including metabolic syndrome, diabetes, and Alzheimer's disease. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid. Finally, the development of 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid analogs with improved pharmacokinetic properties and reduced off-target effects may lead to the development of more effective lipid-lowering drugs.
Wissenschaftliche Forschungsanwendungen
Fenofibrate has been extensively studied for its lipid-lowering effects and has been shown to reduce the risk of cardiovascular diseases. In addition, 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid has been investigated for its potential therapeutic effects in various diseases such as metabolic syndrome, diabetes, and Alzheimer's disease. Fenofibrate has also been studied for its anti-inflammatory and antioxidant properties.
Eigenschaften
CAS-Nummer |
145096-04-4 |
|---|---|
Produktname |
2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid |
Molekularformel |
C20H23ClO3 |
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
7-(4-chlorophenyl)-2-(4-methylphenoxy)heptanoic acid |
InChI |
InChI=1S/C20H23ClO3/c1-15-7-13-18(14-8-15)24-19(20(22)23)6-4-2-3-5-16-9-11-17(21)12-10-16/h7-14,19H,2-6H2,1H3,(H,22,23) |
InChI-Schlüssel |
DDDYMWYRGWBBNA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(CCCCCC2=CC=C(C=C2)Cl)C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(CCCCCC2=CC=C(C=C2)Cl)C(=O)O |
Synonyme |
2-(4-methylphenoxy)-7-(4-chlorophenyl)heptanoic acid 2-(4-methylphenoxy)-7-(4-chlorophenyl)heptanoic acid, (-)-isomer BM 13.0913 BM 130913 BM-13.0913 BM-130913 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

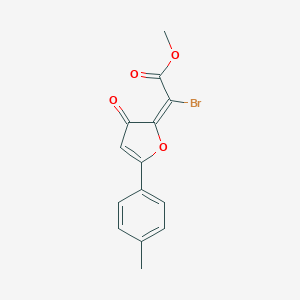
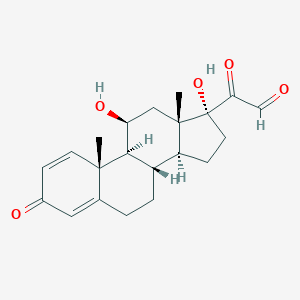
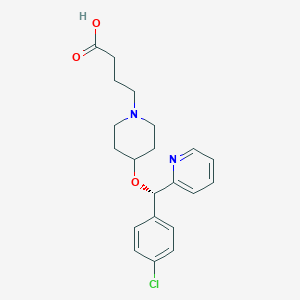
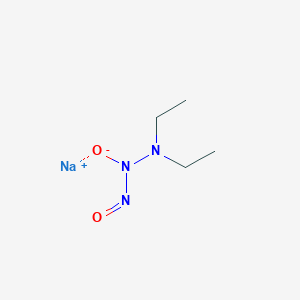
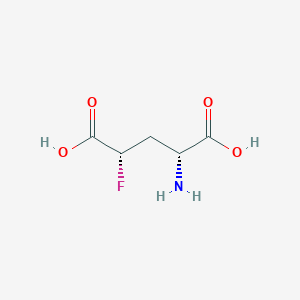
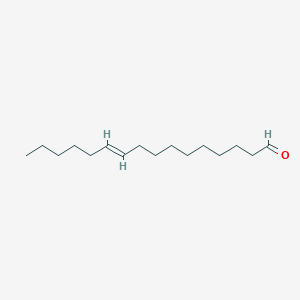
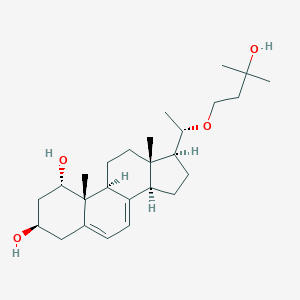
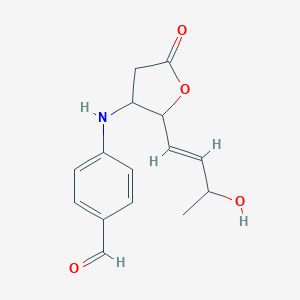
![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)
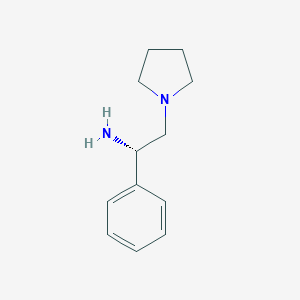
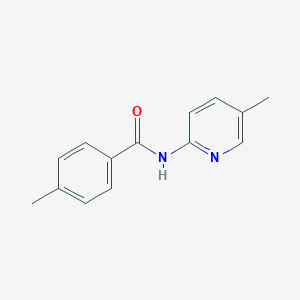
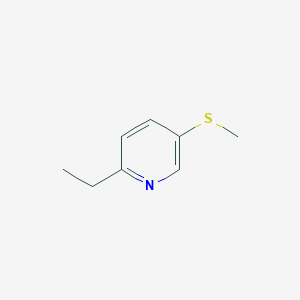
![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)